4-(2-methoxyethyl)aniline hydrochloride

Reference Standard Preparation Analytical Method Validation Metoprolol Impurity Profiling

Specify CAS 1803612-33-0 to procure the exact hydrochloride salt of Metoprolol Process Impurity 4, required for validated analytical methods and regulatory ANDA submissions. Unlike the free base or ortho‑regioisomer, this para‑substituted salt ensures correct chromatographic retention, accurate gravimetric preparation, and unambiguous identification in FDA filings. Insist on >95% purity and request full characterization data to guarantee system suitability and compliance in your stability‑indicating HPLC or LC‑MS/MS workflows, avoiding costly deficiency letters.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 1803612-33-0
Cat. No. B6600094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyethyl)aniline hydrochloride
CAS1803612-33-0
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCOCCC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C9H13NO.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5H,6-7,10H2,1H3;1H
InChIKeyNIIWWMRBLHXSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyethyl)aniline Hydrochloride (CAS 1803612-33-0) — Identity, Purity Profile, and Metoprolol-Associated Reference Standard Baseline


4-(2-Methoxyethyl)aniline hydrochloride (CAS 1803612-33-0) is the hydrochloride salt form of the aniline derivative 4-(2-methoxyethyl)aniline (free base CAS 84803-56-5), with a molecular formula C₉H₁₄ClNO and molecular weight 187.66 g/mol . The free base is a documented process intermediate and impurity in the synthesis of the selective β₁-adrenergic blocker metoprolol, and both the free base and its HCl salt are supplied as reference standards for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. The compound is characterized by a para-substituted 2-methoxyethyl side chain on the aniline ring, providing distinct physicochemical properties relative to ortho-substituted regioisomers and N‑substituted analogs. Commercial specification from multiple vendors indicates a minimum purity of 95% for both salt and free base forms, with the salt form offering differentiated handling and solubility characteristics .

Why Generic Substitution Fails for 4-(2-Methoxyethyl)aniline Hydrochloride: Positional Isomerism, Salt-Form Specification, and Regulated Impurity Context


Substitution of 4-(2-methoxyethyl)aniline hydrochloride with seemingly similar aniline derivatives—such as its free base, its 2‑regioisomer, or other alkoxyethyl anilines—introduces tangible risks to analytical fidelity and regulatory compliance. The hydrochloride salt (MW 187.66) differs from the free base (MW 151.21) in molecular weight, hygroscopicity profile, and solubility in aqueous matrices, directly affecting gravimetric standard preparation and HPLC mobile-phase compatibility . The para‑substitution pattern on the aniline ring is essential for correct chromatographic retention matching to the metoprolol process impurity profile; the 2-(2-methoxyethyl)aniline regioisomer (CAS 31553-11-4, ortho‑substituted) displays distinct retention behavior and cannot substitute for the para isomer in compendial or validated methods [1]. Furthermore, only the hydrochloride salt form carries the specific CAS registry designation 1803612-33-0 required for unambiguous identification in regulatory submissions referencing metoprolol impurity profiling, where the compound is officially catalogued as Metoprolol Process Impurity 4 [2]. Generic procurement of superficially similar alkoxyethyl anilines without verifying regiospecificity and salt form leads to failed system suitability tests, misidentified impurity peaks, and potential citation in ANDA deficiency letters.

Product-Specific Quantitative Evidence Guide for 4-(2-Methoxyethyl)aniline Hydrochloride: Head-to-Head Comparisons Against Free Base and Regioisomeric Analogs


Salt Form vs. Free Base: Differential Molecular Weight, Purity Specification, and Storage Condition for Quantitative Standard Preparation

The hydrochloride salt (CAS 1803612-33-0) possesses a molecular weight of 187.66 g/mol compared to 151.21 g/mol for the free base (CAS 84803-56-5), a 24.1% increase that directly affects gravimetric calculations when preparing stock standard solutions . The HCl salt is specified by AKSci at a minimum purity of 95% with long-term storage at room temperature in a cool, dry place, whereas the free base form requires hygroscopic handling, refrigeration, and storage under an inert atmosphere, as documented on ChemicalBook . This differential storage requirement introduces a practical advantage for the salt form in routine analytical laboratory workflows where inert-atmosphere storage may not be readily available.

Reference Standard Preparation Analytical Method Validation Metoprolol Impurity Profiling

Regiospecific Identity: Para-Substituted Metoprolol Process Impurity 4 vs. Ortho-Substituted 2-(2-Methoxyethyl)aniline — Differential CAS Registry and Regulatory Designation

4-(2-Methoxyethyl)aniline hydrochloride is explicitly designated as Metoprolol Process Impurity 4 across multiple supplier catalogs (SynZeal, ChemWhat, Axios Research) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. Its ortho-substituted regioisomer, 2-(2-methoxyethyl)aniline (CAS 31553-11-4), carries a distinct CAS registry number and is catalogued by American Elements as a general research chemical without any association with metoprolol impurity profiling [2]. The para-substitution pattern is structurally essential: the 2-methoxyethyl side chain at the 4‑position of the aniline ring matches the substitution geometry present in the metoprolol molecular scaffold, making the para isomer the authentic process-related impurity rather than a mere structural analog.

Metoprolol ANDA Process Impurity Identification Regulatory Reference Standards

Validated HPLC Separation Conditions for 4-(2-Methoxyethyl)aniline on Newcrom R1 Column: Documented Method Specificity vs. Generic Aniline Derivatives

A validated reverse‑phase HPLC method has been published by SIELC for the separation of 4-(2-methoxyethyl)aniline (free base, CAS 84803-56-5) on a Newcrom R1 column using a mobile phase of acetonitrile, water, and phosphoric acid, with a documented LogP of 1.08 [1]. The method is described as scalable for preparative impurity isolation and suitable for pharmacokinetic applications, with MS‑compatible modification available by substituting formic acid for phosphoric acid. Smaller 3 µm particle columns are available for fast UPLC applications. This dedicated method development effort, including the determination of a specific LogP value (1.08), provides a documented starting point for laboratories developing metoprolol impurity methods, in contrast to generic aniline derivatives that lack published, application‑specific HPLC conditions.

HPLC Method Development Impurity Isolation Reverse-Phase Chromatography

pKa and Solubility Profile of 4-(2-Methoxyethyl)aniline Free Base: Physicochemical Parameters Differentiating the Compound from N-Substituted Analogs

The free base form of 4-(2-methoxyethyl)aniline has a predicted pKa of 4.77 ± 0.10, is described as slightly soluble in chloroform and DMSO, and exists as a pale red to light red oil under ambient conditions . Its N‑substituted analog, N‑(2‑methoxyethyl)aniline (CAS unknown), differs fundamentally in having the 2‑methoxyethyl substituent on the nitrogen atom rather than the para‑carbon of the aromatic ring, which alters both the basicity (pKa shift due to N‑alkylation vs. ring substitution) and the chromophoric properties relevant to UV/Vis detection in HPLC. The para‑C‑substituted aniline retains a primary aromatic amine (pKa ~4.77), whereas N‑alkylation quaternizes the amino group and eliminates the primary amine character essential for certain derivatization and detection strategies.

Physicochemical Characterization Ionization State Extraction and Chromatography

Deuterated Analog Availability: 4-(2-Methoxyethyl)aniline-d3 as an Internal Standard for LC-MS Quantification of the Target Compound

A deuterated analog, 4-(2-methoxyethyl)aniline-d3 (CAS 1794828-69-5), is commercially available from multiple suppliers (Clearsynth, BOC Sciences, Pharmaffiliates) and is specifically intended for use as a stable isotope-labeled internal standard in quantitative LC‑MS/MS methods targeting 4-(2-methoxyethyl)aniline [1]. The d3‑labeling (molecular weight 153.25 g/mol vs. 151.21 g/mol for the unlabeled free base, a +2.04 Da mass shift) provides a 3‑Dalton mass difference sufficient to avoid isotopic cross‑talk in SRM/MRM transitions. No equivalent deuterated internal standard is currently catalogued for the ortho‑regioisomer 2‑(2‑methoxyethyl)aniline or for N‑(2‑methoxyethyl)aniline, making the para‑substituted compound uniquely positioned for robust, internally standardized quantitative methods.

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Best Research and Industrial Application Scenarios for 4-(2-Methoxyethyl)aniline Hydrochloride: ANDA Filing, Method Validation, and Metoprolol Quality Control


Metoprolol ANDA Submission — Process Impurity Reference Standard for Method Validation and Quality Control

In the context of Abbreviated New Drug Application (ANDA) filings for generic metoprolol formulations, 4-(2-methoxyethyl)aniline hydrochloride serves as Metoprolol Process Impurity 4, a specified process-related impurity requiring chromatographic monitoring. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and QC applications. The traceability to pharmacopeial standards (USP or EP) ensures that impurity identification and quantification meet compendial expectations. Laboratories preparing ANDA submissions should specify CAS 1803612-33-0 (HCl salt) in the impurity profile section and use the compound as a reference standard for system suitability testing during method transfer [1].

Stability-Indicating HPLC Method Development — Leveraging Published LogP and Column-Specific Separation Conditions

Analytical development laboratories tasked with creating stability-indicating methods for metoprolol drug substance and drug product can directly adopt the published reverse‑phase HPLC method on a Newcrom R1 column (LogP 1.08, mobile phase: MeCN/H₂O/H₃PO₄). The method is documented as scalable for preparative impurity isolation and is compatible with MS detection upon substitution of phosphoric acid with formic acid. The availability of 3 µm particle columns further enables transfer to fast UPLC applications. This pre‑established method specificity reduces the method development cycle compared to de novo method creation with uncharacterized analogs [2].

LC‑MS/MS Quantification of Residual 4-(2-Methoxyethyl)aniline in Metoprolol API Using Deuterated Internal Standard

For quantitative determination of residual 4-(2-methoxyethyl)aniline in metoprolol active pharmaceutical ingredient, the deuterated analog 4-(2-methoxyethyl)aniline-d3 (CAS 1794828-69-5) is available as a stable isotope-labeled internal standard enabling matrix‑corrected LC‑MS/MS quantification with a +2.04 Da mass shift. This approach supports the ICH Q3A threshold for unspecified impurities (≤0.10% or 1.0 mg/day) by providing the analytical sensitivity and specificity needed for trace-level quantification. The procurement of both the hydrochloride salt reference standard (CAS 1803612-33-0) and its d3‑labeled analog from a single qualified supplier ensures lot‑to‑lot consistency [3].

Physicochemical Characterization for Extractables and Leachables Studies in Metoprolol Manufacturing

The predicted pKa of 4.77 ± 0.10 for 4-(2-methoxyethyl)aniline enables pH‑controlled liquid‑liquid extraction strategies for isolating the impurity from metoprolol reaction mixtures during process development and extractables/leachables assessments. At pH < 2.77, the compound is >99% protonated and water‑soluble; at pH > 6.77, it is >99% neutral and extractable into organic solvents. This pH‑dependent partitioning behavior, combined with the documented solubility profile (slightly soluble in chloroform and DMSO), provides a physicochemical rationale for extraction method design that is not available for N‑alkylated analogs lacking a well‑characterized pKa .

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